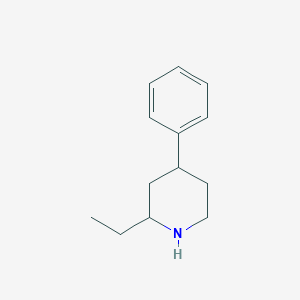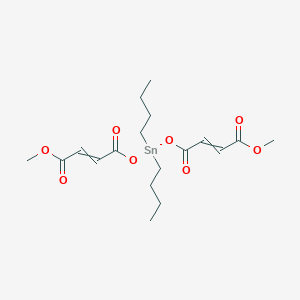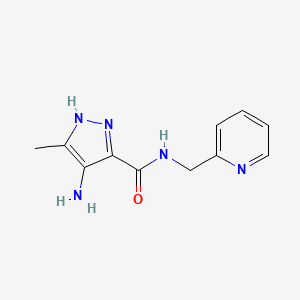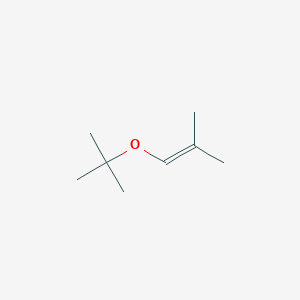
1-(tert-Butoxy)-2-methylprop-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(tert-Butoxy)-2-methylprop-1-ene is an organic compound with the molecular formula C8H16O It is a derivative of isobutene, where a tert-butoxy group is attached to the carbon atom of the double bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(tert-Butoxy)-2-methylprop-1-ene can be synthesized through several methods. One common approach involves the reaction of isobutene with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the tert-butoxy group on the isobutene molecule.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes. These processes utilize flow microreactors, which offer advantages such as improved efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
1-(tert-Butoxy)-2-methylprop-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tert-butoxyacetone.
Reduction: Reduction reactions can convert it into tert-butyl alcohol and isobutene.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically require strong acids or bases, depending on the desired product.
Major Products Formed
Oxidation: tert-Butoxyacetone
Reduction: tert-Butyl alcohol and isobutene
Substitution: Various substituted isobutene derivatives
Wissenschaftliche Forschungsanwendungen
1-(tert-Butoxy)-2-methylprop-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.
Industry: The compound is employed in the manufacture of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1-(tert-Butoxy)-2-methylprop-1-ene involves its reactivity with various chemical reagents. The tert-butoxy group can undergo cleavage, leading to the formation of reactive intermediates that participate in further chemical transformations. These intermediates can interact with molecular targets and pathways, facilitating the synthesis of desired products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl alcohol: A common alcohol with similar reactivity.
Isobutene: The parent hydrocarbon of 1-(tert-Butoxy)-2-methylprop-1-ene.
tert-Butyl acetate: An ester with comparable chemical properties.
Uniqueness
This compound is unique due to the presence of the tert-butoxy group, which imparts distinct reactivity and stability. This makes it a valuable intermediate in organic synthesis, offering advantages over similar compounds in terms of selectivity and efficiency .
Eigenschaften
Molekularformel |
C8H16O |
|---|---|
Molekulargewicht |
128.21 g/mol |
IUPAC-Name |
2-methyl-1-[(2-methylpropan-2-yl)oxy]prop-1-ene |
InChI |
InChI=1S/C8H16O/c1-7(2)6-9-8(3,4)5/h6H,1-5H3 |
InChI-Schlüssel |
BLBYJAUIAQVNLH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=COC(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(4-Methylpiperazine-1-carbonyl)phenyl]acetic acid](/img/structure/B13866066.png)
![[(1S,4S)-7,7-dimethyl-2,3-dioxo-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride](/img/structure/B13866070.png)
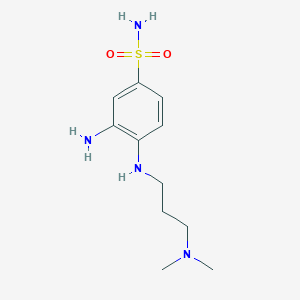
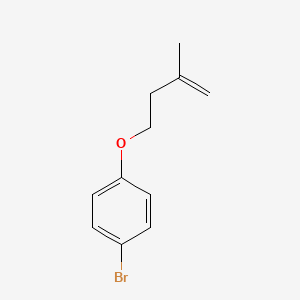
![2-Chloro-4-morpholin-4-yl-6-pyridin-3-ylfuro[3,2-d]pyrimidine](/img/structure/B13866076.png)
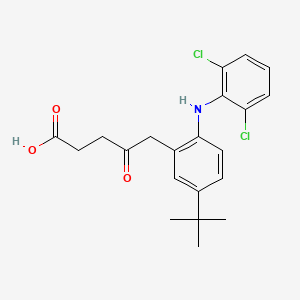

![5-(2,6-dimethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,6-naphthyridin-1-amine](/img/structure/B13866088.png)
![2-Bromo-4,6-dihydro-thieno[3,4-d]thiazole](/img/structure/B13866092.png)

